

Application Note: Comprehensive Analytical Characterization of 4-(1-Methylcyclopropyl)butanoic acid

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Compound of Interest

Compound Name: 4-(1-Methylcyclopropyl)butanoic acid

Cat. No.: B3133529

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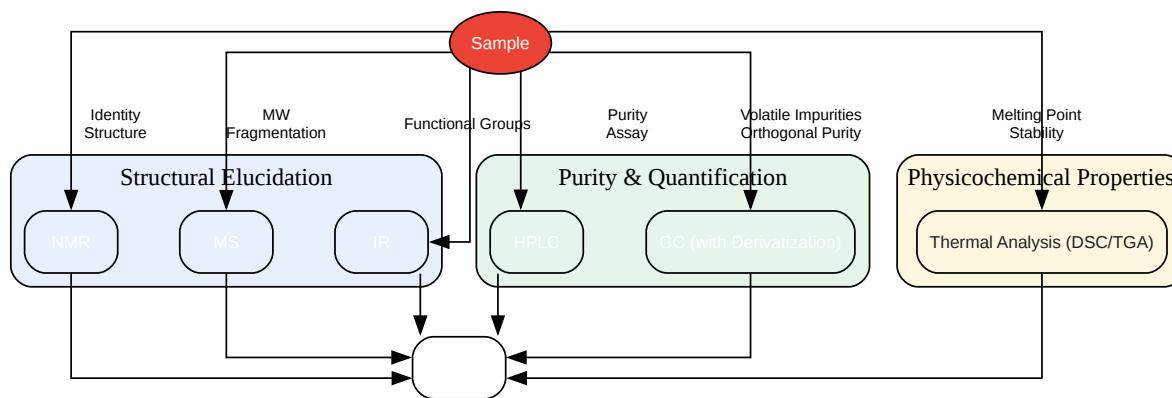
Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of **4-(1-Methylcyclopropyl)butanoic acid**. As a molecule incorporating a strained cyclopropyl ring and a carboxylic acid moiety, it presents unique analytical considerations.^{[1][2]} This guide is intended for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure structural integrity, purity, and physicochemical properties are rigorously determined. We will delve into spectroscopic techniques for structural elucidation (NMR, MS, IR), chromatographic methods for purity assessment and quantification (HPLC, GC), and thermal analysis for physical property determination (DSC, TGA). The causality behind methodological choices is explained to provide a framework for robust analytical method development.

Introduction: The Analytical Imperative

4-(1-Methylcyclopropyl)butanoic acid is a carbocyclic fatty acid derivative. The cyclopropyl group is a versatile structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate conformation.^{[2][3][4]} Its strained three-membered ring imparts unique electronic and steric properties, influencing molecular interactions and reactivity.^{[1][5]} The carboxylic acid function provides a handle for further synthesis and influences the molecule's polarity and solubility.

Given its potential as a synthetic building block or a pharmacologically active agent, a thorough and multi-faceted analytical characterization is not merely a procedural step but a foundational requirement for its use in research and development. This ensures batch-to-batch consistency, validates synthetic routes, and provides the necessary data for regulatory submissions. This guide outlines an integrated workflow for this purpose.



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Figure 1: Integrated workflow for the analytical characterization.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For **4-(1-Methylcyclopropyl)butanoic acid** ($C_8H_{14}O_2$), both 1H and ^{13}C NMR are required.

Rationale: 1H NMR confirms the presence and connectivity of hydrogen atoms, with chemical shifts indicating their electronic environment and splitting patterns revealing neighboring protons. The cyclopropyl protons have characteristic upfield shifts due to ring current effects.^[6] ^{13}C NMR provides a count of unique carbon atoms and their hybridization state. The carboxylic carbon is highly deshielded and easily identifiable.^{[8][9]}

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
- ^1H NMR:
 - Acquire a standard proton spectrum.
 - The acidic $-\text{COOH}$ proton is expected to appear as a broad singlet far downfield (~10-12 ppm), its position being concentration-dependent.[9][10] This signal will disappear upon adding a drop of D_2O to the NMR tube and re-acquiring the spectrum.[8][9]
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH , CH_2 , and CH_3 carbons.

Expected Spectral Features:

Assignment	¹ H NMR (Predicted ppm)	¹³ C NMR (Predicted ppm)	Rationale / Notes
-COOH	-	~175-185	Highly deshielded carbonyl carbon.[8][9]
-COOH	~12.0 (broad s)	-	Acidic proton, exchangeable with D ₂ O.[10]
-CH ₂ -COOH	~2.2-2.5 (t)	~30-40	Alpha-protons and carbon to the carbonyl group.[8]
-CH ₂ -CH ₂ -CH ₂ -	~1.5-1.7 (m)	~20-30	Methylene groups in the butanoic chain.
CH ₂ -Cyclopropyl	~1.4-1.6 (t)	~30-40	Methylene group attached to the cyclopropyl ring.
Cyclopropyl C-CH ₃	-	~15-25	Quaternary carbon of the cyclopropyl ring.
Cyclopropyl CH ₂	~0.2-0.6 (m)	~10-20	Diastereotopic methylene protons on the cyclopropyl ring, exhibiting complex splitting.[7]
-CH ₃	~1.0-1.2 (s)	~20-30	Methyl group protons on the cyclopropyl ring.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Rationale: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides rich, reproducible fragmentation patterns. Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC-MS), is a softer ionization technique that typically preserves the molecular ion. For this molecule, negative ion mode ESI is particularly effective, detecting the deprotonated molecule $[M-H]^-$.

Protocol: LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an LC-MS system equipped with an ESI source.
- LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of methanol/water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) is sufficient for introduction to the MS.
- MS Acquisition:
 - Acquire in both positive $[M+H]^+$ and negative $[M-H]^-$ modes for comprehensive data.
 - Perform a full scan to identify the molecular ion.
 - Perform fragmentation (MS/MS) on the parent ion to observe characteristic daughter ions.

Expected Fragmentation Patterns:

- Molecular Ion: The molecular weight is 142.20 g/mol . Expect to see m/z 143.1 $[M+H]^+$ or m/z 141.1 $[M-H]^-$.
- Key Fragments: In positive mode EI or MS/MS, characteristic losses for carboxylic acids include:
 - Loss of -OH (m/z 125)[11][12]
 - Loss of -COOH (m/z 97)[12]

- McLafferty rearrangement is possible, which can lead to a fragment at m/z 60 for aliphatic carboxylic acids.[13]
- Fragmentation involving the cyclopropyl ring may also occur.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Rationale: The carboxylic acid functional group has highly characteristic absorption bands. The O-H stretch is exceptionally broad due to hydrogen bonding, and the C=O stretch is typically the most intense peak in the spectrum.[10][14][15]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.
- **Acquisition:** Collect the spectrum, typically over a range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption frequencies.

Expected IR Absorption Bands:

Functional Group	Frequency (cm ⁻¹)	Appearance
O-H stretch (Carboxylic acid)	2500-3300	Very broad and strong, due to H-bonding.[10][14]
C-H stretch (Alkyl)	2850-3000	Sharp peaks superimposed on the O-H band.[14]
C=O stretch (Carboxylic acid)	1690-1760	Very strong and sharp. Typically ~1710 cm ⁻¹ for a hydrogen-bonded dimer.[10][14]
C-O stretch	1210-1320	Strong.[14]
O-H bend	910-950	Broad.[14]

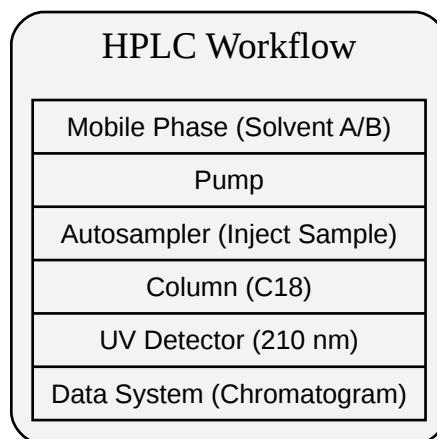
Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the main compound from impurities, by-products, and starting materials, allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for analyzing non-volatile organic acids.[16][17]

Rationale: Reversed-phase HPLC using a C18 column provides excellent separation for moderately polar compounds like **4-(1-Methylcyclopropyl)butanoic acid**. UV detection is suitable as the carboxyl group absorbs UV light at low wavelengths (~210 nm).[18][19] An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and good peak shape.



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Figure 2: A typical reversed-phase HPLC workflow.

Protocol: Reversed-Phase HPLC-UV

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
- Mobile Phase:
 - Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.
 - Solvent B: Acetonitrile.
- Elution: A gradient elution is recommended to separate impurities with a wide range of polarities. Example gradient:
 - Start at 10% B, hold for 2 min.
 - Linear ramp to 95% B over 15 min.
 - Hold at 95% B for 3 min.
 - Return to 10% B and equilibrate for 5 min.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.[18]
- Detection: UV at 210 nm.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
- Quantification: For assay determination, use an external standard of known purity. Purity is typically reported as area percent from the chromatogram.

Gas Chromatography (GC) with Derivatization

GC can serve as an orthogonal method for purity analysis, particularly for identifying volatile or non-polar impurities not well-resolved by HPLC.

Rationale: Direct GC analysis of carboxylic acids can result in poor peak shape and thermal degradation.[20] Derivatization to a more volatile and thermally stable ester, such as a Fatty Acid Methyl Ester (FAME), is a standard and reliable approach.[21][22] GC with Flame Ionization Detection (GC-FID) is used for robust quantification.

Protocol: GC-FID after Methyl Ester Derivatization

- Derivatization (Methylation):
 - Accurately weigh ~10 mg of the sample into a reaction vial.
 - Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).
 - Seal the vial and heat at 60-80 °C for 10-20 minutes.
 - Cool the vial to room temperature.
 - Add 1 mL of hexane and 1 mL of saturated NaCl solution.
 - Vortex thoroughly and allow the layers to separate.

- Carefully transfer the upper hexane layer, containing the FAME, to a GC vial for analysis.
[\[21\]](#)
- GC-FID Conditions:
 - Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., FAMEWAX), is ideal for separating FAMEs.[\[21\]](#)[\[23\]](#) A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
 - Injector Temperature: 250 °C.
 - Detector Temperature: 260 °C.
 - Oven Temperature Program:
 - Initial: 100 °C, hold for 2 min.
 - Ramp: 10 °C/min to 240 °C.
 - Hold: 5 min at 240 °C.
- Analysis: The resulting methyl 4-(1-methylcyclopropyl)butanoate will have a single, sharp peak. Impurities will be separated based on their volatility and polarity.

Thermal Analysis

Thermal analysis provides information on the material's physical state, melting point, and thermal stability.

Rationale: Differential Scanning Calorimetry (DSC) can determine the melting point and purity (via melting point depression). Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[\[24\]](#)[\[25\]](#) This is critical for assessing the stability of the compound during storage or processing.[\[26\]](#)

Protocol: DSC and TGA

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or platinum/ceramic pan (for TGA).
- DSC Conditions:
 - Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 25 °C to 250 °C) at a rate of 10 °C/min.
 - The peak of the endotherm corresponds to the melting point.
- TGA Conditions:
 - Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
 - The resulting curve shows the temperature at which weight loss (decomposition) begins.

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